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5-Bromo-2-chloro-3-nitropyridin-4-ol
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Overview
Description
5-Bromo-2-chloro-3-nitropyridin-4-ol is a chemical compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-ol typically involves the nitration of 5-Bromo-2-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of substituted pyridines with different functional groups.
Reduction: Formation of 5-Bromo-2-chloro-3-aminopyridin-4-ol.
Oxidation: Formation of 5-Bromo-2-chloro-3-nitropyridin-4-one.
Scientific Research Applications
Scientific Research Applications
1. Antimicrobial Activity
Research has indicated that derivatives of nitropyridine, including 5-Bromo-2-chloro-3-nitropyridin-4-ol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Pharmacological Potential
The compound's structure suggests potential pharmacological applications. It may act as a precursor or intermediate in synthesizing more complex pharmaceuticals. Notably, its ability to inhibit specific enzymes involved in metabolic pathways could be explored for therapeutic purposes .
3. Chemical Synthesis
In organic chemistry, this compound can serve as a building block for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential in drug development and materials science .
Case Studies
Case Study 1: Antibacterial Evaluation
A study conducted on the antibacterial efficacy of nitropyridine derivatives revealed that this compound demonstrated notable activity against gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as an antimicrobial agent .
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project aimed at developing new anti-inflammatory agents, researchers utilized this compound as a key intermediate. The compound was modified through various chemical transformations to create derivatives that exhibited enhanced biological activity compared to the parent compound .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-nitropyridin-4-ol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions . The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Similar structure but lacks the hydroxyl group.
3-Bromo-5-nitropyridin-4-ol: Similar structure but lacks the chlorine atom.
5-Bromo-2-methyl-3-nitropyridine: Similar structure but has a methyl group instead of a chlorine atom .
Uniqueness
5-Bromo-2-chloro-3-nitropyridin-4-ol is unique due to the combination of bromine, chlorine, nitro, and hydroxyl groups on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Biological Activity
5-Bromo-2-chloro-3-nitropyridin-4-ol is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizes relevant case studies, and presents research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₅H₂BrClN₂O₂
- Molecular Weight : 237.44 g/mol
- Melting Point : 69–72 °C
These properties suggest that the compound is stable under standard conditions but may exhibit reactivity due to the presence of halogen and nitro groups.
Toxicity and Safety
Research indicates that this compound exhibits significant toxicity. It is classified as:
- H301 : Toxic if swallowed
- H315 : Causes skin irritation
A case study reported severe health effects in a worker exposed to a related compound, 5-bromo-2-nitropyridine, which shares structural similarities with this compound. The exposure led to methemoglobinemia, hemolytic anemia, and acute renal failure, highlighting the potential dangers associated with handling these compounds .
Antimicrobial Properties
Studies have suggested that nitro-substituted pyridines exhibit antimicrobial activity. For instance, derivatives of nitropyridine have been evaluated for their efficacy against various bacterial strains. The presence of the nitro group is essential for enhancing antibacterial properties, making compounds like this compound candidates for further investigation in antimicrobial drug development.
Applications in Medicinal Chemistry
This compound serves as an intermediate in synthesizing pharmaceuticals. Its derivatives have been explored for their roles as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising agents for treating diabetes . The synthesis of such compounds often involves multi-step processes that can be scaled for industrial applications.
Case Study Analysis
A notable case study involving exposure to a related compound revealed critical insights into the biological effects of nitropyridine derivatives. The patient exhibited symptoms such as dizziness, cyanosis, and renal failure after exposure to 5-bromo-2-nitropyridine, underscoring the compound's potential for causing severe health issues .
Table of Biological Effects
Properties
Molecular Formula |
C5H2BrClN2O3 |
---|---|
Molecular Weight |
253.44 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H2BrClN2O3/c6-2-1-8-5(7)3(4(2)10)9(11)12/h1H,(H,8,10) |
InChI Key |
YVQPTAXSYQOMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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